molecular formula C6H14ClNS B1433670 N-methylthian-3-amine hydrochloride CAS No. 1645462-88-9

N-methylthian-3-amine hydrochloride

Cat. No.: B1433670
CAS No.: 1645462-88-9
M. Wt: 167.7 g/mol
InChI Key: XAGXJDPZXCKRCR-UHFFFAOYSA-N
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Description

N-methylthian-3-amine hydrochloride is a chemical compound with the molecular formula C6H13NS·HCl. It is a derivative of thian-3-amine, where a methyl group is attached to the nitrogen atom. This compound is often used in various chemical and biological research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methylthian-3-amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of thian-3-amine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

Thian-3-amine+Methyl iodideN-methylthian-3-amine\text{Thian-3-amine} + \text{Methyl iodide} \rightarrow \text{N-methylthian-3-amine} Thian-3-amine+Methyl iodide→N-methylthian-3-amine

The resulting N-methylthian-3-amine is then treated with hydrochloric acid to form the hydrochloride salt:

N-methylthian-3-amine+HClN-methylthian-3-amine hydrochloride\text{N-methylthian-3-amine} + \text{HCl} \rightarrow \text{this compound} N-methylthian-3-amine+HCl→N-methylthian-3-amine hydrochloride

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous monitoring and control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

N-methylthian-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: It can be reduced to form secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary amines.

    Substitution: Various substituted amines depending on the reagent used.

Scientific Research Applications

N-methylthian-3-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methylthian-3-amine hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thian-3-amine: The parent compound without the methyl group.

    N-ethylthian-3-amine: A similar compound with an ethyl group instead of a methyl group.

    N-methylthian-4-amine: A positional isomer with the methyl group on the fourth carbon.

Uniqueness

N-methylthian-3-amine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its methyl group enhances its reactivity and interaction with biological targets compared to its parent compound, thian-3-amine.

Properties

IUPAC Name

N-methylthian-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NS.ClH/c1-7-6-3-2-4-8-5-6;/h6-7H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAGXJDPZXCKRCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCSC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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